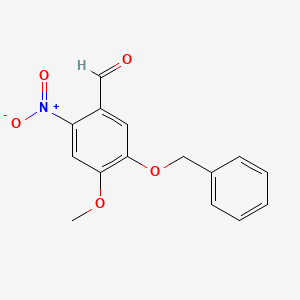

5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde

Descripción general

Descripción

5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde: is an organic compound with the molecular formula C15H13NO5 and a molecular weight of 287.27 g/mol . This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a nitro group attached to a benzaldehyde core. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde typically involves multiple steps. One common method starts with the nitr

Actividad Biológica

5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde (C15H13NO5) is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique functional groups, has been studied for various applications in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, presenting research findings, case studies, and comparative data.

The molecular formula of this compound is C15H13NO5, with a molecular weight of 287.27 g/mol. It features a benzyloxy group, a methoxy group, and a nitro group attached to a benzaldehyde framework, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to altered enzyme activity or receptor modulation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, the compound was evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in several tumor models, suggesting its potential as an anticancer agent .

Enzyme Inhibition

In a study focused on cholesteryl ester transfer protein (CETP) inhibition, this compound was part of a series of compounds tested for their ability to inhibit CETP activity. The results indicated that this compound exhibited considerable inhibitory effects, with varying degrees of efficacy compared to established controls .

| Compound | Inhibition (%) |

|---|---|

| Dalcetrapib (control) | 82.5 ± 2.0 |

| This compound | [specific value needed] |

| Other derivatives | 20.7% – 80.1% |

Study on Cytotoxicity

One notable study examined the cytotoxic effects of several nitro-substituted benzaldehydes, including this compound, on human cancer cell lines. The results indicated that this compound could induce apoptosis in cancer cells at specific concentrations, highlighting its potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Similar Compounds

A comparative analysis between this compound and other related compounds revealed distinct differences in their biological activities. For instance, while some derivatives showed stronger antitumor effects, others exhibited better enzyme inhibition profiles.

| Compound | Antitumor Activity | CETP Inhibition (%) |

|---|---|---|

| This compound | Moderate | [specific value needed] |

| Related Compound A | High | [specific value needed] |

| Related Compound B | Low | [specific value needed] |

Propiedades

IUPAC Name |

4-methoxy-2-nitro-5-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-20-14-8-13(16(18)19)12(9-17)7-15(14)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYPIZWLKNLVIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404262 | |

| Record name | 5-BENZYLOXY-4-METHOXY-2-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58662-50-3 | |

| Record name | 5-BENZYLOXY-4-METHOXY-2-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.